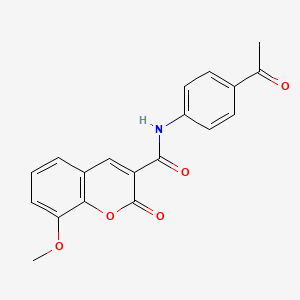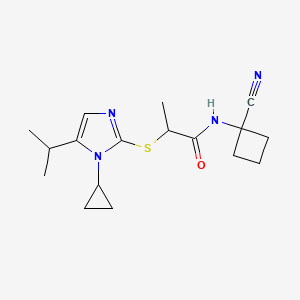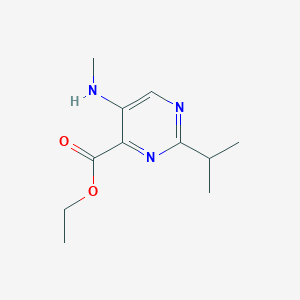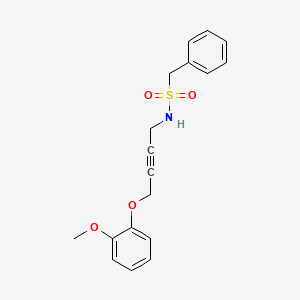
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C10H20O3. This compound is characterized by its unique structure, which includes a methoxyethoxy group attached to a dimethylbutanone backbone. It is a colorless liquid with a mild odor and is used in various chemical applications due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with 2-methoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using distillation or chromatography techniques to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) are common in industrial settings to ensure high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: Employed in the preparation of biologically active molecules and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biochemical applications, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-Methoxyethoxy)ethanol: A glycol ether with similar solubility properties.
2-Methoxyethanol: Another glycol ether used as a solvent in various applications.
2-(2-Methoxyethoxy)ethoxy acetic acid: A compound with similar functional groups but different chemical properties.
Uniqueness: 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one is unique due to its specific structure, which combines the properties of a ketone and a glycol ether. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)8(10)7-12-6-5-11-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUHDSXNYKQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)


![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)


![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2966919.png)

